molecular formula C13H13N3S B1483203 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098015-66-6

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1483203
CAS No.: 2098015-66-6
M. Wt: 243.33 g/mol
InChI Key: IZHGOIUGBJTEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C13H13N3S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c14-5-3-11-8-16(7-10-1-2-10)15-13(11)12-4-6-17-9-12/h4,6,8-10H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHGOIUGBJTEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H14N4S
  • Molecular Weight : 258.34 g/mol
  • Key Functional Groups : Pyrazole, acetonitrile, thiophene

Biological Activity Overview

Research indicates that compounds with pyrazole and thiophene moieties exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound under review has shown promise in several areas:

1. Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, compounds structurally similar to this compound have been reported to exhibit significant COX inhibition, leading to reduced inflammation in animal models .

2. Anticancer Potential

The compound's structural components suggest potential interactions with various cellular targets involved in cancer progression. Pyrazole derivatives have been linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, related compounds have shown efficacy against glioma cells by inducing cell cycle arrest and apoptosis through multiple pathways .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as COX and various kinases involved in cancer cell survival.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Inflammatory Mediators : By inhibiting COX enzymes, the compound can reduce the production of prostaglandins and other inflammatory mediators.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related pyrazole compounds:

StudyFindings
Study A Demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects in rat models (ED50 values < 5 mg/kg) .
Study B Reported that a closely related pyrazole compound induced apoptosis in glioma cells through the activation of caspase pathways .
Study C Found that thiophene-containing compounds showed enhanced anticancer activity due to their ability to inhibit specific kinases involved in tumor growth .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile exhibit significant anticancer properties. For instance, substituted thiophene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This compound could serve as a lead structure for developing new anticancer therapies.

Pain Management

Recent studies have highlighted the potential of pyrazole derivatives in pain management. The compound's ability to modulate pain pathways suggests it could be explored for developing analgesics . The structural features of this compound may allow it to interact with specific receptors involved in pain signaling.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. For example, pyrazole derivatives have been implicated in the inhibition of specific phosphatases associated with oncogenesis . Understanding these interactions can lead to the development of targeted therapies for diseases like cancer.

Case Study 1: Anticancer Screening

In a study evaluating the anticancer potential of various pyrazole derivatives, compounds structurally related to this compound demonstrated significant cytotoxicity against different cancer cell lines. The mechanism was primarily through the induction of apoptosis and disruption of mitochondrial function .

Case Study 2: Pain Modulation

Another investigation focused on the analgesic properties of pyrazole derivatives. The results indicated that compounds similar to this compound effectively reduced pain responses in animal models. The study suggested that these compounds could be developed into effective pain management therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.